Ethyl 2-(3-amino-4-bromophenyl)acetate
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Overview
Description
Ethyl 2-(3-amino-4-bromophenyl)acetate is an organic compound with the molecular formula C10H12BrNO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an amino group at the 3-position and a bromine atom at the 4-position
Mechanism of Action
Target of Action
Ethyl 2-(3-amino-4-bromophenyl)acetate, also known as Ethyl 3-amino-4-bromophenylacetate, is a complex compoundIt’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds with similar structures, such as indole derivatives, have been shown to interact with their targets in a variety of ways . For instance, some indole derivatives have demonstrated inhibitory activity against certain viruses .
Biochemical Pathways
It’s worth noting that similar compounds, such as indole derivatives, have been found to influence a wide range of biochemical pathways . These pathways are associated with various biological activities, including antiviral, anti-inflammatory, anticancer, and many others .
Result of Action
Similar compounds, such as indole derivatives, have been found to exhibit a wide range of biological activities . These activities suggest that the compound could potentially influence a variety of molecular and cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(3-amino-4-bromophenyl)acetate typically involves a multi-step process:
Nitration: The starting material, ethyl phenylacetate, undergoes nitration to introduce a nitro group at the 3-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Bromination: Finally, the compound is brominated at the 4-position using bromine in the presence of a catalyst like iron(III) bromide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the amino group is converted to a nitro group.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Iron powder with hydrochloric acid or catalytic hydrogenation.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenylacetic acid esters.
Scientific Research Applications
Ethyl 2-(3-amino-4-bromophenyl)acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Ethyl 2-(4-bromophenyl)acetate: Lacks the amino group, making it less versatile in biological applications.
Ethyl 2-(4-amino-3-bromophenyl)acetate: Similar structure but different substitution pattern, leading to distinct chemical and biological properties.
Uniqueness: Ethyl 2-(3-amino-4-bromophenyl)acetate is unique due to the presence of both amino and bromine substituents on the phenyl ring. This dual functionality allows for a wide range of chemical modifications and biological interactions, making it a valuable compound in research and industry.
Properties
IUPAC Name |
ethyl 2-(3-amino-4-bromophenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-2-14-10(13)6-7-3-4-8(11)9(12)5-7/h3-5H,2,6,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRCPHBPCYIHPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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